molecular formula C18H20N2O4 B2826283 N-(furan-3-ylmethyl)-6-methoxy-N-(2-methoxyethyl)-1H-indole-2-carboxamide CAS No. 1797076-96-0

N-(furan-3-ylmethyl)-6-methoxy-N-(2-methoxyethyl)-1H-indole-2-carboxamide

Cat. No.: B2826283
CAS No.: 1797076-96-0
M. Wt: 328.368
InChI Key: TUELWRIFIHFZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-3-ylmethyl)-6-methoxy-N-(2-methoxyethyl)-1H-indole-2-carboxamide is a complex organic compound featuring a furan ring, a methoxy group, and an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

  • Reduction: The methoxy groups can be reduced to hydroxyl groups.

  • Substitution: The indole nitrogen can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines and alkyl halides are used, often in the presence of a base like triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Furan-2,5-dione derivatives.

  • Reduction: Hydroxylated derivatives of the compound.

  • Substitution: Various substituted indole derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

  • Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

  • Industry: It can be employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(furan-2-ylmethyl)-6-methoxy-N-(2-methoxyethyl)-1H-indole-2-carboxamide

  • N-(furan-3-ylmethyl)-6-methoxy-N-(2-methoxyethyl)-1H-indole-3-carboxamide

  • N-(furan-3-ylmethyl)-6-methoxy-N-(2-methoxyethyl)-1H-indole-4-carboxamide

Uniqueness: The uniqueness of N-(furan-3-ylmethyl)-6-methoxy-N-(2-methoxyethyl)-1H-indole-2-carboxamide lies in its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This compound may exhibit different properties and applications compared to its analogs due to the position of the substituents.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-6-methoxy-N-(2-methoxyethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-22-8-6-20(11-13-5-7-24-12-13)18(21)17-9-14-3-4-15(23-2)10-16(14)19-17/h3-5,7,9-10,12,19H,6,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUELWRIFIHFZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2=CC3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.